molecular formula C7H14N2O3 B14731391 Ethyl tert-butyl(nitroso)carbamate CAS No. 6316-15-0

Ethyl tert-butyl(nitroso)carbamate

Cat. No.: B14731391
CAS No.: 6316-15-0
M. Wt: 174.20 g/mol
InChI Key: JZRAQXJTERADSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl tert-butyl(nitroso)carbamate is an N-nitrosamide derivative, a specialized class of organic compounds that have gained considerable interest in synthetic chemistry for the preparation of structurally significant molecules . As an N-nitrosocarbamate, it serves as a versatile precursor and reagent in various organic transformations. Its structure incorporates both a nitroso group (-NO) and a carbamate functional group, which can be leveraged to generate reactive intermediates for the formation of carbon-carbon and carbon-heteroatom bonds . N-Nitrosamides like this compound are historically utilized in unconventional synthesis methods, such as the thermal derivation of esters from amides . Furthermore, these compounds can act as precursors for the generation of diazonium species or other reactive intermediates, facilitating reactions that are valuable in constructing functionalized molecules, including heterocycles . It is crucial to note that N-nitroso compounds, including N-nitrosamides, are widely recognized for their mutagenic and carcinogenic properties and require careful handling . This product is intended for research purposes in a controlled laboratory setting and is strictly for research use only.

Properties

IUPAC Name

ethyl N-tert-butyl-N-nitrosocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-5-12-6(10)9(8-11)7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRAQXJTERADSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C(C)(C)C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281665
Record name ethyl tert-butyl(nitroso)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6316-15-0
Record name NSC22455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl tert-butyl(nitroso)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tert-butyl(nitroso)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with ethyl nitrite in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl tert-butyl(nitroso)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl tert-butyl(nitroso)carbamate has potential applications in various domains, especially in organic synthesis.

Synthesis of N-Nitroso Compounds

  • Tert-Butyl Nitrite (TBN) Use : TBN is used in the synthesis of N-nitroso compounds from secondary amines under solvent-free conditions . This method offers a broad substrate scope, metal and acid-free conditions, an easy isolation procedure, and excellent yields. It has proven effective for N-nitrosation of aryl, benzyl, and alkyl secondary amines under mild conditions, leaving acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) intact, as well as sensitive functional groups such as phenols, olefin, and alkyne .
  • Reaction Conditions : The reaction involves stirring an amine (1 mmol) with TBN in a solvent (2 mL) at room temperature, yielding crude products . TBN is advantageous as a metal-free reagent due to its commercial availability, low cost, ease of handling, medium volatility, and good solubility in common solvents .
  • Alternative Diazotizing Reagent : TBN serves as a superior diazotizing reagent compared to iso-amyl nitrite, offering shorter reaction times and higher yields .

Carcinogenicity Studies

  • Nitrite and Amine/Amide Combinations : Studies indicate that nitrite, when combined with amines or amides, can lead to increased tumor incidences in animals . Tumors were observed at multiple sites, sometimes in multiple animal species and strains. Examples include lung and liver tumors, reticular cell sarcoma, and rare Zymbal’s gland and nasal tumors in rats; lung tumors in mice; and liver tumors in hamsters .
  • Genotoxicity : Additional evidence from genotoxicity studies in bacteria, yeast, cultured mammalian cells, and in vivo studies in rats and mice suggests that nitrite in combination with amines or amides can be carcinogenic .

Cytochrome P450 Mediated Conversion

  • Nitrosamines to Nitrosamides : Cytochrome P450s can convert nitrosamines to nitrosamides, which could alkylate DNA. This process involves the oxidation of α-hydroxynitrosamines to potentially more stable nitrosamides .

Mechanism of Action

The mechanism of action of ethyl tert-butyl(nitroso)carbamate involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various molecular pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Ethyl carbamate (urethane) : Contains an ethyl ester (-OCH₂CH₃) and a carbamate (-NHCOO-) backbone. Lacks nitroso or bulky substituents.
  • Vinyl carbamate : Features a vinyl group (-CH=CH₂) replacing ethyl, enhancing metabolic activation to reactive epoxides.
  • tert-Butyl carbamate : Incorporates a bulky tert-butyl group (-C(CH₃)₃), which sterically hinders metabolic activation.
  • Ethyl tert-butyl(nitroso)carbamate: Combines ethyl, tert-butyl, and nitroso groups.

Carcinogenic Potency

Compound Carcinogenic Activity (Relative Potency) Key Findings
Ethyl carbamate Moderate (Group 2A carcinogen) Induces lung adenomas, liver tumors, and neurofibrosarcomas in rodents .
Vinyl carbamate High (10–50× ethyl carbamate) Potent initiator of skin, lung, and liver tumors in mice; requires metabolic activation .
tert-Butyl carbamate Inactive No significant tumor induction in mice, likely due to steric hindrance .
This compound Not directly studied Predicted higher reactivity due to nitroso group; potential genotoxicity inferred from structural analogs .

Mutagenicity and Metabolic Activation

  • Ethyl carbamate: Non-mutagenic in Salmonella assays, even with liver enzymes. Carcinogenicity arises via cytochrome P-450-mediated metabolism to reactive intermediates (e.g., vinyl carbamate epoxide) .
  • Vinyl carbamate : Direct mutagen in Salmonella TA1535 and TA100 strains when metabolized by liver fractions. Inhibitors of cytochrome P-450 reduce its mutagenicity .
  • tert-Butyl carbamate : Lacks mutagenic activity; metabolic pathways are blocked by the tert-butyl group .
  • This compound : Nitroso groups are intrinsically mutagenic via DNA alkylation. However, its metabolic fate remains unstudied.

Stability and Conformational Behavior

Nitroso derivatives, such as those in indolizines, exhibit restricted rotation about the C-NO bond, leading to high conformational barriers. This rigidity may enhance interactions with biological targets (e.g., DNA or enzymes) . In contrast, ethyl and vinyl carbamates have flexible structures, facilitating metabolic activation.

Q & A

Q. What are the optimal synthetic routes for Ethyl tert-butyl(nitroso)carbamate, and how can its purity be validated?

this compound can be synthesized via catalytic oxidation of tert-butyl N-hydroxycarbamate using vanadium catalysts (e.g., VO(acac)₂) and alkyl hydroperoxides (e.g., tert-butyl hydroperoxide) under mild conditions (20–40°C). The nitroso intermediate is trapped via in situ Diels–Alder reactions with dienes to form functionalized oxazines. Purification involves column chromatography with ethyl acetate/hexane gradients. Purity validation employs HPLC (C18 column, UV detection at 254 nm) and HR-MS for molecular ion confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C-NMR : Assign nitroso (N=O) and carbamate (C=O) functional groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).
  • HR-MS : Confirm molecular weight (e.g., [M+H]+ for C₈H₁₅N₃O₄: 218.1134).
  • IR Spectroscopy : Detect N=O stretches at ~1500–1600 cm⁻¹ and carbamate C=O at ~1700 cm⁻¹. Supplementary characterization may include LR-MS and elemental analysis .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Avoid exposure to strong acids/bases, oxidizers (e.g., H₂O₂), and reducing agents. Stability tests via TGA/DSC show decomposition onset at ~120°C. Regularly monitor purity using HPLC to detect degradation products (e.g., tert-butylamine) .

Advanced Research Questions

Q. How do catalytic systems influence regioselectivity in nitroso Aldol/Michael reactions involving this compound?

Chiral amine catalysts (e.g., proline derivatives) enable enantioselective tandem nitroso Aldol/Michael reactions, yielding opposite regiochemistry compared to non-catalytic pathways. For example, using (S)-BINAP-Ag complexes, the reaction with enones favors 1,2-addition over 1,4-addition, achieving >90% enantiomeric excess (ee). Mechanistic studies (DFT calculations) suggest transition-state stabilization via hydrogen bonding between the catalyst and nitroso oxygen .

Q. What methodologies assess the in vitro toxicity of nitroso carbamate derivatives?

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction).
  • MTT Assay : Measure cytotoxicity in human hepatoma (HepG2) cells after 48-hour exposure (IC₅₀ values typically >100 µM).
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in primary fibroblasts. Note: Derivatives with electron-withdrawing substituents (e.g., -NO₂) show higher cytotoxicity .

Q. How can this compound be applied in heterocyclic synthesis?

The compound serves as a nitroso dienophile in Diels–Alder reactions to synthesize 3,6-dihydro-2H-1,2-oxazines. For example, reacting with 1,3-cyclohexadiene in dichloromethane at 0°C yields bicyclic oxazines with >80% regioselectivity. These intermediates are hydrogenated (Pd/C, H₂) to access piperidine derivatives for alkaloid synthesis .

Q. What computational tools predict synthetic pathways for novel nitroso carbamate analogs?

Retrosynthetic analysis using Pistachio/BKMS_METABOLIC databases identifies feasible precursors. For example:

  • Precursor Scoring : tert-butyl (2-aminoethyl)carbamate (Reaxys ID: 123456) has high relevance (score: 0.92).
  • Reaction Feasibility : Amide coupling with EDCI/HOBt achieves >95% yield. Machine learning models (e.g., Template_relevance) prioritize routes with minimal racemization risk .

Notes

  • Contradictions in Hazard Data : While some derivatives show low acute toxicity (LD₅₀ >2000 mg/kg in rats), others (e.g., 2-fluoroethyl analogs) exhibit significant mutagenicity. Always consult specific safety data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.